2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid
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Overview
Description
2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxane ring or the phenyl ring, leading to the formation of alcohols or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced aromatic compounds.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The oxane ring and acetic acid moiety contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)acetic acid
Uniqueness
2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)13(9-12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFRTJCSYEMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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